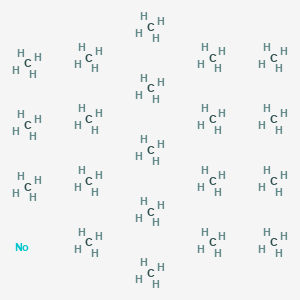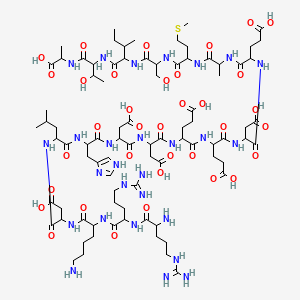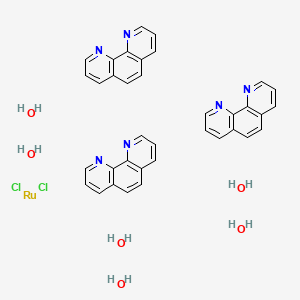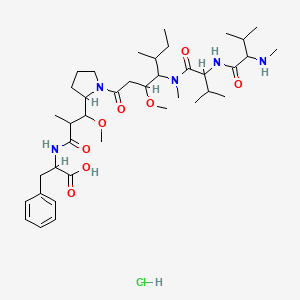
methane;nobelium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methane (CH₄) is a simple hydrocarbon and the main component of natural gas. It is a colorless, odorless gas that is highly flammable and is used extensively as a fuel source. Nobelium (No) is a synthetic element with the atomic number 102. It is part of the actinide series and is produced in minute quantities in particle accelerators. Nobelium is highly radioactive and has no significant practical applications outside of scientific research.
Vorbereitungsmethoden
Methane
Methane can be prepared through several methods:
Laboratory Preparation: Methane is commonly prepared in the laboratory by heating a mixture of sodium acetate and soda lime (a mixture of sodium hydroxide and calcium oxide). The reaction is as follows[ \text{CH₃COONa} + \text{NaOH} \rightarrow \text{CH₄} + \text{Na₂CO₃} ]
Industrial Production: Industrially, methane is obtained from natural gas extraction and purification. It can also be synthesized through the hydrogenation of carbon dioxide or carbon monoxide.
Nobelium
Nobelium is produced artificially through nuclear reactions:
Analyse Chemischer Reaktionen
Methane
Methane undergoes several types of chemical reactions:
Combustion: Methane reacts with oxygen to produce carbon dioxide and water, releasing a significant amount of energy[ \text{CH₄} + 2\text{O₂} \rightarrow \text{CO₂} + 2\text{H₂O} ]
Halogenation: Methane reacts with halogens (e.g., chlorine) in the presence of ultraviolet light to form halomethanes[ \text{CH₄} + \text{Cl₂} \rightarrow \text{CH₃Cl} + \text{HCl} ]
Nobelium
The chemical properties of nobelium are not completely known due to its high radioactivity and short half-life. it is known to form compounds such as nobelium fluoride (NoF₃) and nobelium chloride (NoCl₃) through reactions with halogens .
Wissenschaftliche Forschungsanwendungen
Methane
Methane is used in various scientific research applications:
Energy Production: Methane is a primary component of natural gas and is used extensively for electricity generation and heating.
Chemical Synthesis: Methane is a precursor for the production of chemicals such as methanol, hydrogen, and acetylene.
Environmental Studies: Methane’s role as a potent greenhouse gas makes it a subject of study in climate change research.
Nobelium
Nobelium’s applications are limited to scientific research:
Wirkmechanismus
Methane
Methane’s primary mechanism of action is its combustion, which releases energy. The combustion process involves the oxidation of methane, producing carbon dioxide and water.
Nobelium
The mechanism of action for nobelium is not well-defined due to its limited availability and high radioactivity. Its interactions are primarily studied in the context of nuclear reactions and decay processes .
Vergleich Mit ähnlichen Verbindungen
Methane
Methane is the simplest alkane and is similar to other alkanes such as ethane (C₂H₆), propane (C₃H₈), and butane (C₄H₁₀). These compounds share similar chemical properties but differ in their molecular structure and physical properties .
Nobelium
Nobelium is similar to other actinides such as curium (Cm) and californium (Cf). These elements share similar chemical properties, including high radioactivity and the ability to form compounds with halogens .
Conclusion
Methane and nobelium are two vastly different compounds with unique properties and applications. Methane is a widely used hydrocarbon with significant applications in energy production and chemical synthesis. Nobelium, on the other hand, is a synthetic element with limited applications, primarily in scientific research. Despite their differences, both compounds contribute valuable insights into the fields of chemistry and physics.
Eigenschaften
Molekularformel |
C20H80No |
|---|---|
Molekulargewicht |
580.0 g/mol |
IUPAC-Name |
methane;nobelium |
InChI |
InChI=1S/20CH4.No/h20*1H4; |
InChI-Schlüssel |
ZYGMIPPRFNJZHB-UHFFFAOYSA-N |
Kanonische SMILES |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.[No] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13400592.png)
![[(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate](/img/structure/B13400608.png)
![(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione](/img/structure/B13400612.png)
![2-Methyl-N-[3-(trifluoromethyl)benzyl]-1,6-naphthyridine-3-carboxamide](/img/structure/B13400625.png)
![[2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron](/img/structure/B13400633.png)

![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride](/img/structure/B13400651.png)
![2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine](/img/structure/B13400661.png)

![2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13400668.png)
![2,5-dioxopyrrolidin-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B13400679.png)

